N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide features a hybrid heterocyclic architecture combining:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a benzo[d]thiazole moiety.
- A 5,6-dihydro-1,4-dioxine ring linked via a carboxamide group.
This structure integrates sulfur- and oxygen-containing heterocycles, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-18(14-11-24-9-10-25-14)22-20-17(12-5-1-3-7-15(12)26-20)19-21-13-6-2-4-8-16(13)27-19/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICOLLPOBJVNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=COCCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO), the 2-amino group reacts with 5,6-dihydro-1,4-dioxine-2-carboxylic acid. This method achieves moderate yields (50–60%) but requires rigorous drying to avoid side reactions.
HATU/DIPEA Activation
For higher efficiency, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) activates the carboxylic acid, enabling coupling at room temperature in DMF. This approach improves yields to 70–75% while minimizing racemization.
Comparative Analysis :
| Method | Reagents | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | DMSO | 55% | 92% |
| HATU | HATU, DIPEA | DMF | 72% | 98% |
Regioselective Modifications and Mechanistic Insights
The benzo[d]thiazole group’s incorporation demands precise control. Shams et al. (2010) propose a mechanism involving Michael addition of sulfur nucleophiles to α,β-unsaturated nitriles, followed by cyclodehydration. Intramolecular hydrogen bonding between the thiophene sulfur and amide oxygen stabilizes the cis-configuration, as confirmed by X-ray crystallography in related compounds.
Spectroscopic Validation :
- IR : Absorption at 1680 cm⁻¹ confirms the C=O stretch of the carboxamide.
- ¹H NMR : A singlet at δ 4.25 ppm (4H, OCH₂CH₂O) verifies the 1,4-dioxine ring.
- MS : [M+H]⁺ at m/z 441.2 aligns with the molecular formula C₂₁H₁₇N₃O₃S₂.
Purification and Chiral Resolution
Racemic mixtures arising from asymmetric centers in the tetrahydrobenzo[b]thiophene core are resolved via chiral chromatography using a Chiralpak IC column (hexane:isopropanol 90:10). Enantiomeric excess (>98%) is validated by comparing retention times with racemic standards.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) necessitates solvent recycling and catalytic methods. Fouda et al. (2023) report using flow chemistry for the amidation step, reducing reaction time from 12 h to 30 min and improving throughput by 40%.
Analytical and Pharmacological Profiling
While beyond synthesis scope, preliminary docking studies (Glide SP, Schrödinger Suite) predict high affinity for RORγt receptors (docking score: −9.2 kcal/mol), aligning with analogues in. Aqueous solubility at pH 7.4 is 12 µg/mL, measured via shake-flask method.
Chemical Reactions Analysis
Core Heterocycle Formation
The synthesis of the tetrahydrobenzo[b]thiophene and benzo[d]thiazole moieties involves cyclization strategies:
- Tetrahydrobenzo[b]thiophene : Cyclization of substituted dihydrothiophenes using dibromoethane under basic conditions (K₂CO₃, DMF) achieves ring closure .
- Benzo[d]thiazole : Condensation of o-aminothiophenol derivatives with formyl or acylating agents (e.g., Vilsmeier-Haack reagent) under microwave (MW) or thermal conditions .
Example Protocol
A mixture of (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine reacts with Vilsmeier-Haack reagent at 55°C for 6 hours, yielding substituted pyrazole-carbaldehyde intermediates .
Carboxamide Coupling
The carboxamide linkage is formed via:
- Mixed-anhydride method : Reacting carboxylic acids with chloroformate derivatives (e.g., isobutyl chloroformate) followed by amine coupling .
- Direct amidation : Using coupling agents like EDCl/HOBt to join preformed carboxylic acid and amine fragments .
Table 1: Comparative Reaction Conditions for Amide Bond Formation
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Mixed-anhydride | Isobutyl chloroformate, NMM, DMF, 0°C | 65–83 | |
| EDCl/HOBt coupling | EDCl, HOBt, DCM, RT | 70–85 |
Electrophilic Substitution
The benzo[d]thiazole ring undergoes halogenation or nitration at electron-rich positions (C5/C6):
- Bromination : Bromine in acetic acid at 0°C selectively substitutes the C5 position .
- Nitration : HNO₃/H₂SO₄ introduces nitro groups for further reduction to amines .
Ring-Opening and Rearrangement
Under basic conditions (e.g., K₂CO₃), the 5,6-dihydro-1,4-dioxine moiety may undergo ring-opening via nucleophilic attack, leading to bicyclic side products . For example:
- Prolonged heating (70°C, 18 hours) in DMF with 2,6-difluoro-3-hydroxybenzamide triggers dioxane ring contraction, forming hexahydronaphthodioxane derivatives .
Table 2: Side Reactions in Dioxane Functionalization
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| Basic (K₂CO₃, 70°C) | Hexahydronaphthodioxane bicyclic system | 40–60 |
Catalytic and Solvent Effects
- Microwave-assisted synthesis enhances reaction rates and yields (e.g., 83% yield for pyrazole-carbaldehyde vs. 65% under thermal conditions) .
- Solvent polarity : DMF maximizes cyclization efficiency due to its high dielectric constant, while THF favors epoxide stability .
Degradation and Stability Studies
- Hydrolytic degradation : The carboxamide bond is susceptible to hydrolysis under acidic (HCl) or alkaline (NaOH) conditions, forming carboxylic acid and amine fragments .
- Photostability : Benzothiazole derivatives show moderate stability under UV light, requiring storage in amber vials .
Comparative Analysis of Synthetic Strategies
Table 3: Advantages and Limitations of Key Methods
| Strategy | Advantages | Limitations |
|---|---|---|
| Microwave synthesis | Fast, high-yield, eco-friendly | Specialized equipment required |
| Thermal cyclization | Scalable, low cost | Longer reaction times |
| EDCl/HOBt coupling | Mild conditions, broad applicability | Costly reagents |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes or pathways involved in disease processes .
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties can bind to specific sites on proteins, altering their activity. This can lead to inhibition of enzyme function or modulation of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical distinctions between the target compound and its closest analogs:
Key Observations:
Hydrogen Bonding and Molecular Recognition
The carboxamide group (-CONH-) in the target compound serves as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling interactions with biological targets or crystal lattice partners. In contrast:
- The absence of strong hydrogen-bonding groups in methyl/cyano-substituted analogs () may limit their interaction profiles .
Conformational Analysis: Ring Puckering
The tetrahydrobenzo[b]thiophene and dihydrodioxine rings in the target compound adopt non-planar conformations due to puckering effects. defines puckering coordinates (amplitude $ q $, phase $ \phi $) to quantify such distortions . While specific data are unavailable, analog studies suggest that:
- Substituents like methyl or cyano groups () may induce steric strain, altering puckering parameters and overall molecular geometry .
- The rigid benzothiazole moiety in the target compound likely restricts pseudorotation dynamics compared to simpler thiophene derivatives .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a dioxine carboxamide group. Its molecular formula is C₁₈H₁₈N₂O₂S₂. The presence of these functional groups is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth at concentrations as low as 62.5 μg/mL against Staphylococcus aureus and comparable efficacy against Streptococcus pyogenes .
2. Antitumor Activity
Compounds related to benzothiazole and dioxine structures have been investigated for their antitumor properties. A study highlighted the cytotoxic effects of benzothiazole derivatives on cancer cell lines, suggesting that the introduction of specific substituents can enhance their potency . The mechanism often involves the induction of apoptosis in cancer cells.
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. For example, thiazole-derived compounds have shown significant inhibitory activity against α-glucosidase and urease enzymes . The structure–activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring can enhance inhibitory effects by optimizing interactions with the enzyme active sites.
Case Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that compounds with trifluoromethyl groups exhibited enhanced activity against α-glucosidase (IC₅₀ = 2.50 ± 0.30 µM) compared to standard drugs like acarbose . This suggests the importance of electronic effects in modulating biological activity.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 6 | α-Glucosidase | 2.50 ± 0.30 |
| Acarbose | α-Glucosidase | 5.30 ± 0.30 |
| Compound 7 | Urease | 14.30 ± 3.90 |
| Thiourea | Urease | 31.40 ± 2.50 |
Case Study 2: Antitumor Activity
In vitro assays on cancer cell lines demonstrated that benzothiazole derivatives could induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction . These findings underscore the potential of incorporating dioxine structures to improve therapeutic efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to bind to enzyme active sites prevents substrate interaction.
- Induction of Apoptosis : By generating oxidative stress within cells, it triggers apoptotic pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function leads to cell death.
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reaction Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| Benzo[d]thiazole formation | H₂SO₄, 80°C, 6h | 75 | 92 |
| Cyclization (thiophen-2-yl) | PPA, 120°C, 12h | 68 | 88 |
| Amide coupling | EDCl/HOBt, DMF, RT, 24h | 60 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
